molecular formula C13H22N2O3 B13335060 tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate

tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13335060
M. Wt: 254.33 g/mol
InChI Key: AKGMZJBMHDYRSJ-UHFFFAOYSA-N
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Description

tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate: is a nitrogen-containing heterocyclic compound It features a pyrido[1,2-a]pyrazine core, which is a fused bicyclic structure containing both pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate serves as a versatile intermediate for the construction of more complex molecules.

Biology and Medicine: Its nitrogen-containing heterocyclic structure is often found in bioactive molecules, including antimicrobial, antiviral, and anticancer agents .

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of the oxo group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Biological Activity

tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate (CAS No. 1369133-58-3) is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with biological systems in ways that could be beneficial for treating various diseases, particularly autoimmune disorders. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential clinical implications.

The molecular formula of this compound is C₁₂H₁₉N₃O₃, with a molecular weight of 255.31 g/mol. The compound features a pyrido-pyrazine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₉N₃O₃
Molecular Weight255.31 g/mol
CAS Number1369133-58-3
Storage ConditionsKeep in dark place, sealed at 2-8°C

Research indicates that this compound acts as an antagonist to Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. These receptors play crucial roles in the immune response by recognizing pathogen-associated molecular patterns. Inhibition of these receptors can modulate inflammatory responses and has therapeutic implications for autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) .

Autoimmune Diseases

The compound has been studied for its potential in treating autoimmune diseases. In a patent application detailing its use as a therapeutic agent, it was suggested that antagonism of TLR7/8/9 could alleviate symptoms associated with SLE and other autoimmune conditions .

Case Study: Systemic Lupus Erythematosus
A study demonstrated that compounds similar to this compound effectively reduced autoantibody production in murine models of SLE. The mechanism involved downregulation of TLR-mediated signaling pathways, leading to decreased inflammatory cytokine levels .

Antimicrobial Activity

While the primary focus has been on autoimmune diseases, there are indications that this compound may exhibit antimicrobial properties. Preliminary studies suggest that derivatives of the pyrido-pyrazine class can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis .

Research Findings

Recent studies have explored the pharmacokinetics and safety profile of this compound:

Study FocusFindings
Efficacy in SLE ModelsSignificant reduction in disease severity
Cytokine ProfilingDecreased IL-6 and TNF-alpha levels
Safety ProfileNo significant toxicity observed at therapeutic doses

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 8-oxo-3,4,6,7,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-14-5-4-11(16)8-10(14)9-15/h10H,4-9H2,1-3H3

InChI Key

AKGMZJBMHDYRSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCC(=O)CC2C1

Origin of Product

United States

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